4-phenyl-N-(4-sulfamoylphenyl)butanamide

medicinal chemistry structure-activity relationship lipophilicity optimization

4-Phenyl-N-(4-sulfamoylphenyl)butanamide is an aromatic sulfonamide-amide hybrid compound incorporating a terminal unsubstituted phenyl ring attached to a butanamide linker and a primary sulfamoylphenyl acceptor moiety. Although direct pharmacological profiling data for this precise compound are extremely scarce in the open literature, its structural scaffold places it within the well-characterized class of N-(4-sulfamoylphenyl)alkaneamide carbonic anhydrase (CA) inhibitors.

Molecular Formula C16H18N2O3S
Molecular Weight 318.4 g/mol
Cat. No. B3975421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-(4-sulfamoylphenyl)butanamide
Molecular FormulaC16H18N2O3S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C16H18N2O3S/c17-22(20,21)15-11-9-14(10-12-15)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)(H2,17,20,21)
InChIKeySOPVAMAPMVBKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-N-(4-sulfamoylphenyl)butanamide: Structural Identity, Nomenclature, and Pharmacological Baseline for Procurement Evaluation


4-Phenyl-N-(4-sulfamoylphenyl)butanamide is an aromatic sulfonamide-amide hybrid compound incorporating a terminal unsubstituted phenyl ring attached to a butanamide linker and a primary sulfamoylphenyl acceptor moiety. Although direct pharmacological profiling data for this precise compound are extremely scarce in the open literature, its structural scaffold places it within the well-characterized class of N-(4-sulfamoylphenyl)alkaneamide carbonic anhydrase (CA) inhibitors. The compound can be distinguished from the frequently conflated N-(4-sulfamoylphenyl)butanamide (CHEMBL23591, 4-n-butanamido-benzenesulfonamide, Ki = 206 nM against CA) [1] by the addition of the 4-phenyl substituent on the butanamide chain. This phenyl appendage is expected to modulate lipophilicity (calculated logP increase of approximately 1.5–2.0 units vs. the unsubstituted butanamide), isoform selectivity, and in vivo pharmacokinetics relative to shorter-chain or unsubstituted analogs. Commercially, this compound is available from several specialty chemical suppliers under CAS registry 922908-61-0 (for the phenylsulfonyl variant) or as custom synthesis products. Procurement decisions require careful differentiation from the simpler N-(4-sulfamoylphenyl)butanamide (CAS 4538-08-3) and from branched-chain anticonvulsant amides such as 2-methyl-N-(4-sulfamoylphenyl)butyramide [2].

Why 4-Phenyl-N-(4-sulfamoylphenyl)butanamide Cannot Be Interchanged with Other N-(4-Sulfamoylphenyl)amide Analogs: A Quantitative Rationale


Substitution among N-(4-sulfamoylphenyl)amide analogs is not pharmacologically neutral. The unsubstituted N-(4-sulfamoylphenyl)butanamide exhibits a CA inhibitory Ki of 206 nM [1], whereas branched-chain analogs such as 2-ethyl-3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide achieve Ki values of 9.6 nM against CA II and 49 nM against CA VII [2], representing a >20-fold potency differential. Similarly, in anticonvulsant screening, 2-methyl-N-(4-sulfamoylphenyl)butyramide demonstrates an MES-ED50 of 7.6 mg/kg and a protective index (PI = TD50/ED50) of 65.7, while the structurally related 3,3-dimethyl-N-(4-sulfamoylphenyl)butyramide yields an MES-ED50 of 9.4 mg/kg with a PI of 53.2 [3]. These data demonstrate that even subtle modifications to the amide side chain (branching, chain length, terminal substitution) produce order-of-magnitude differences in target affinity and in vivo efficacy. The 4-phenyl substitution present in the target compound introduces a distinct aromatic moiety not found in any of the above comparators, which imposes unique conformational constraints, alters hydrogen-bonding capacity within the CA active site, and shifts physicochemical properties (logP, solubility, plasma protein binding). Consequently, generic interchange with unsubstituted, branched, or heteroaryl-substituted analogs is scientifically unsound without direct comparative data for the specific 4-phenyl derivative.

Quantitative Differentiation Evidence for 4-Phenyl-N-(4-sulfamoylphenyl)butanamide Against Closest Structural Analogs


Structural Differentiation: 4-Phenyl Substituent Confers Distinct Physicochemical Profile Versus Unsubstituted Butanamide

The target compound 4-phenyl-N-(4-sulfamoylphenyl)butanamide differs from the baseline N-(4-sulfamoylphenyl)butanamide (MW = 242.3 g/mol, C10H14N2O3S) [1] by the addition of a terminal phenyl ring on the butanamide chain, yielding a molecular formula of C16H18N2O3S and a molecular weight of approximately 318.4 g/mol. This structural modification is predicted to increase calculated logP by approximately 1.5–2.0 log units relative to the unsubstituted butanamide (estimated logP ≈ 0.8 for the baseline, versus ≈ 2.3–2.8 for the 4-phenyl derivative). The increased lipophilicity is expected to enhance blood-brain barrier permeability and modify CA isoform binding pocket occupancy, particularly within the hydrophobic cleft of CA II and CA VII, where aromatic residues (Phe131, Val121, Leu198 in CA II) accommodate lipophilic ligand extensions. Comparative crystallographic evidence from related benzenesulfonamide-CA II co-crystal structures (PDB 6UFB) confirms that aryl extensions attached to the sulfamoylphenyl scaffold occupy this hydrophobic pocket, directly modulating inhibitory potency [2].

medicinal chemistry structure-activity relationship lipophilicity optimization

CA II Isoform Selectivity Advantage Inferred from Close Analog SAR: Ki in Low Nanomolar Range Projected

Although no direct CA inhibition data are published for 4-phenyl-N-(4-sulfamoylphenyl)butanamide, class-level SAR from structurally proximal analogs enables informed projection of its activity range. The unsubstituted N-(4-sulfamoylphenyl)butanamide exhibits a Ki of 206 nM against CA [1], whereas branched-chain analogs with enhanced hydrophobic bulk, such as 2-ethyl-3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide, achieve a Ki of 9.6 nM against CA II, with 5.1-fold selectivity over CA VII (Ki = 49 nM) and 80.3-fold selectivity over CA XIV (Ki = 771 nM) in stopped-flow CO₂ hydration assays conducted with 15-minute compound preincubation [2]. The 4-phenyl substituent in the target compound is anticipated to occupy the same hydrophobic cleft that drives this potency enhancement, suggesting a projected CA II Ki in the low-to-mid nanomolar range (approximately 5–50 nM). This represents a 4- to 40-fold potency improvement over the unsubstituted butanamide baseline.

carbonic anhydrase inhibition isoform selectivity glaucoma target engagement

Anticonvulsant Potential: ED50 Comparison with Branched Amide Analogs in Rat Maximal Electroshock (MES) Model

The anticonvulsant activity of N-(4-sulfamoylphenyl)amide analogs has been systematically evaluated in the rat maximal electroshock (MES) seizure model. Published data for branched-chain analogs demonstrate MES-ED50 values of 7.6 mg/kg (2-methyl-N-(4-sulfamoylphenyl)butyramide), 9.4 mg/kg (3,3-dimethyl-N-(4-sulfamoylphenyl)butyramide), and 9.9 mg/kg (2-ethyl-N-(4-sulfamoylphenyl)butyramide), with corresponding protective indices (PI = TD50/ED50) of 65.7, 53.2, and 50.5 respectively [1]. These values compare favorably with the clinically established anticonvulsant valproic acid (MES-ED50 = 271 mg/kg; PI = 1.6 in the same assay paradigm). The 4-phenyl target compound, possessing an extended aromatic side chain, is structurally positioned to engage CA isoforms in the central nervous system more effectively than the shorter-chain analogs while potentially retaining, or improving upon, the favorable PI profile. Notably, fourteen amides within this chemotype achieved MES-ED50 values below 50 mg/kg [1], establishing a robust class-level anticonvulsant signal. The 4-phenyl substitution is predicted to extend the hydrophobic contact surface within the CA active site, which may translate to MES-ED50 values in the range of 5–15 mg/kg based on structural interpolation between the branched-chain and malonamide series (cf. 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide: MES-ED50 = 16.36 mg/kg [2]).

anticonvulsant drug discovery maximal electroshock seizure model protective index

Differentiation from N-(4-Sulfamoylphenyl)butanamide: Impact of 4-Phenyl Extension on CA Isoform Binding and Selectivity Profile

The baseline comparator N-(4-sulfamoylphenyl)butanamide (CHEMBL23591) contains only a short n-propyl acyl chain (CCC=O) and exhibits a modest Ki of 206 nM against CA [1]. In contrast, co-crystal structures of extended aryl-sulfamoylphenyl compounds bound to CA II (e.g., PDB 6UFB at 1.67 Å resolution, and PDB 6UFC) reveal that the aryl extension occupies a hydrophobic pocket defined by residues Phe131, Val121, Val143, and Leu198, establishing additional van der Waals contacts beyond those available to the short-chain butanamide [2]. This crystallographic evidence directly supports the hypothesis that the 4-phenylbutanamide extension in the target compound will occupy this same pocket, yielding enhanced affinity. A structurally analogous series of dual-tailed benzenesulfonamide CA inhibitors has been shown to significantly outperform the clinically used dorzolamide in intraocular pressure-lowering efficacy in vivo [3], corroborating the translational relevance of this binding mode differentiation. The isoxazole-containing N-(4-sulfamoylphenyl)carboxamide series further validates this SAR: compounds within that series achieve CA II Ki values of 0.5–49.3 nM and CA VII Ki values of 4.3–51.9 nM, demonstrating that aromatic extensions to the N-(4-sulfamoylphenyl) scaffold consistently drive sub-50 nM potency [4].

carbonic anhydrase II crystallography ligand binding mode

Kinase Inhibition Liability Differentiation: Absence of PERK/LIMK Activity Distinguishes from N-Substituted-Phenyl-Sulfonamide Kinase Inhibitors

A related but mechanistically distinct subclass of N-(substituted-phenyl)-sulfonamide derivatives has been patented as potent PERK kinase inhibitors (US Patent 11,491,158) for oncology and neurodegenerative disease applications [1]. These kinase-inhibitory sulfonamides possess distinct structural features—specifically, substitution on the terminal phenyl ring and heteroaryl sulfamoyl variants—that are absent in the unsubstituted 4-phenyl-N-(4-sulfamoylphenyl)butanamide. Additionally, allosteric LIMK1/2 inhibitors such as TH257 (CAS 2244678-29-1), which bear a sulfamoylphenyl scaffold, achieve kinome-wide selectivity with no significant off-target activity against 468 kinases at 1 μM . The target compound, lacking the structural elements required for PERK or LIMK engagement (no heteroaryl substitution, no allosteric appendage), is not predicted to inhibit these kinases. This is a critical differentiation: procurement of 4-phenyl-N-(4-sulfamoylphenyl)butanamide for CA-focused programs avoids the confounding kinase polypharmacology that complicates interpretation of data from substituted-phenyl-sulfonamide kinase inhibitor chemotypes.

kinase selectivity off-target profiling chemical proteomics

Toxicological Differentiation: Teratogenicity Risk of Sulfamoylphenyl Amides Is Dose-Dependent and Structurally Modulated

In the teratogenicity evaluation of branched N-(4-sulfamoylphenyl)amide anticonvulsants, neural tube defects were observed only at doses markedly exceeding the anticonvulsant effective dose [1]. For the most potent compounds in that series (2-methyl analog: MES-ED50 = 7.6 mg/kg, PI = 65.7; 3,3-dimethyl analog: MES-ED50 = 9.4 mg/kg, PI = 53.2), the separation between efficacious and teratogenic doses was substantial, yielding protective indices exceeding 50. This dose-response separation is structurally dependent: the teratogenic liability of sulfamoylphenyl amides is linked to the degree of CA inhibition in embryonic tissues, which varies with compound lipophilicity and isoform selectivity. The 4-phenyl compound, with its higher predicted lipophilicity, may exhibit altered tissue distribution and embryonic exposure relative to the branched-aliphatic analogs, but no direct teratogenicity data exist for this specific compound. Procurement for in vivo studies must therefore include appropriate developmental toxicity endpoints in study design.

developmental toxicology neural tube defects safety pharmacology

Optimal Research and Industrial Application Scenarios for 4-Phenyl-N-(4-sulfamoylphenyl)butanamide Based on Evidence-Supported Differentiation


Carbonic Anhydrase II Inhibitor Lead Optimization for Glaucoma Drug Discovery

Based on class-level SAR indicating that aryl-extended N-(4-sulfamoylphenyl)amide analogs achieve CA II Ki values in the range of 0.5–49.3 nM [1] and that dual-tailed benzenesulfonamide CA inhibitors demonstrate superior intraocular pressure-lowering efficacy relative to the clinically approved dorzolamide [2], the 4-phenyl compound serves as a rational lead scaffold for topical antiglaucoma agent development. Its projected CA II potency (low nanomolar range) and the crystallographically validated binding mode of aryl extensions within the CA II hydrophobic pocket (Phe131/Val121/Leu198) [3] make it suitable for structure-based optimization programs targeting improved residence time and isoform selectivity over CA I (to minimize ocular off-target effects). Procurement for in vitro CA isoform profiling panels (hCA I, II, IV, VII, IX, XII) followed by ex vivo corneal permeability assessment is the recommended entry workflow.

Anticonvulsant Drug Discovery: Next-Generation Aromatic Amide AED Candidate

Published data demonstrate that N-(4-sulfamoylphenyl)amide analogs with varied alkyl chain architectures achieve MES-ED50 values of 7.6–16.36 mg/kg and protective indices of 50.5–65.7 in the rat MES seizure model [4][5]. The 4-phenyl compound represents the logical aromatic extension of this SAR series, bridging the gap between branched-aliphatic amides and aromatic-terminated CA inhibitors. Its procurement is indicated for research programs seeking to explore whether aromatic substitution on the amide terminus (a) retains sub-15 mg/kg MES-ED50 efficacy, (b) maintains or improves the PI beyond 50, and (c) modifies the teratogenicity profile through altered embryonic tissue distribution. The recommended evaluation cascade comprises rat MES and subcutaneous metrazol (scMet) testing, rotorod neurotoxicity assessment, and prospective neural tube defect evaluation at multiples of the determined ED50.

Chemical Probe Development for CNS-Penetrant CA VII Inhibition in Neuropathic Pain

CA VII has been validated as a target for neuropathic pain, with isoxazole-containing N-(4-sulfamoylphenyl)carboxamides achieving CA VII Ki values of 4.3–51.9 nM [1]. The enhanced lipophilicity of the 4-phenyl compound (estimated clogP ≈ 2.3–2.8, vs. ≈ 0.8 for the unsubstituted butanamide [6]) is predicted to improve passive CNS penetration, a critical requirement for CA VII engagement in the central nervous system. Procurement for a CA isoform selectivity screen (hCA I, II, IV, VII, IX, XII, XIV) followed by parallel artificial membrane permeability assay (PAMPA-BBB) and, if warranted, in vivo neuropathic pain models (e.g., chronic constriction injury or streptozotocin-induced diabetic neuropathy in rat) constitutes the rational development path. The absence of predicted kinase polypharmacology (distinct from PERK/LIMK-inhibitory sulfonamides [7]) enhances its suitability as a selective chemical probe.

Antimicrobial Sulfonamide Research: Broad-Spectrum CA Inhibition in Pathogenic Organisms

Sulfonamide-based CA inhibitors have established applications as antimicrobial agents targeting bacterial and fungal α- and β-class carbonic anhydrases [8]. The 4-phenyl-N-(4-sulfamoylphenyl)butanamide scaffold, with its primary sulfamoyl zinc-binding group and hydrophobic aromatic extension, is structurally pre-optimized for CA active site engagement across phylogenetically diverse CA isoforms. Procurement for screening against bacterial CAs (e.g., Helicobacter pylori α-CA, Mycobacterium tuberculosis β-CA) and fungal CAs (e.g., Candida albicans β-CA, Cryptococcus neoformans Can2) is supported by the class-level CA inhibition evidence. Selectivity profiling against human CA isoforms I and II should be performed in parallel to assess the therapeutic index for anti-infective applications.

Quote Request

Request a Quote for 4-phenyl-N-(4-sulfamoylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.